4-Methoxy-1,2-bis(trimethylsilyl)benzene is an organosilicon compound characterized by the presence of two trimethylsilyl groups and a methoxy substituent on a benzene ring. This compound is classified under organosilicon compounds, which are notable for their applications in various fields, including materials science and organic synthesis. The molecular formula for 4-Methoxy-1,2-bis(trimethylsilyl)benzene is CHOSi, and it serves as a versatile precursor in the synthesis of more complex organic molecules and materials.
The synthesis of 4-Methoxy-1,2-bis(trimethylsilyl)benzene can be achieved through several methods, primarily involving the silylation of 1,2-dihalobenzenes or related substrates. One notable method involves the copper-free double silylation of 1,2-dichlorobenzene using chlorotrimethylsilane in the presence of magnesium and lithium chloride in 1,3-dimethylimidazolidin-2-one (DMI). This method allows for high yields under mild conditions, showcasing its practical utility in synthetic organic chemistry .
The reaction typically proceeds as follows:
The efficiency of this method has been demonstrated with various functionalized substrates, allowing for a broad scope of applications in synthetic chemistry .
4-Methoxy-1,2-bis(trimethylsilyl)benzene features a benzene ring with two trimethylsilyl groups attached at the 1 and 2 positions and a methoxy group at the 4 position. The presence of these substituents alters the electronic properties of the benzene ring significantly.
4-Methoxy-1,2-bis(trimethylsilyl)benzene can participate in various chemical reactions typical for organosilicon compounds. These include:
The reactivity of this compound is influenced by the electron-withdrawing nature of the trimethylsilyl groups, which can stabilize negative charges during nucleophilic attack .
The mechanism by which 4-Methoxy-1,2-bis(trimethylsilyl)benzene participates in reactions typically involves:
Studies have shown that the presence of methoxy and trimethylsilyl groups significantly affects both reactivity and selectivity in subsequent reactions .
Relevant analyses indicate that this compound exhibits significant thermal stability, making it suitable for high-temperature applications .
4-Methoxy-1,2-bis(trimethylsilyl)benzene finds applications in:
This compound's unique structure and reactivity make it valuable in advancing research in organic chemistry and materials science .
The synthesis of 4‑methoxy‑1,2‑bis(trimethylsilyl)benzene is challenged by substantial steric congestion due to the proximity of substituents at the ortho positions of the benzene ring. The trimethylsilyl (TMS) groups, with a cone angle of 118° and A-value of 2.5 kcal/mol, create a crowded molecular environment that hinders electrophilic or nucleophilic attacks at adjacent positions. This steric bulk impedes conventional substitution reactions, particularly for introducing secondary functional groups like ethynyl units.
To address steric limitations, directed ortho-metalation (DoM) strategies employing sterically tolerant bases (e.g., n-BuLi/TMEDA) enable selective deprotonation adjacent to the methoxy group prior to silylation. Alternatively, transition metal-catalyzed C–H silylation using Ru or Rh complexes with chelating directing groups (e.g., pyridyl or imine) facilitates ortho-silylation under mild conditions. For example, ruthenium(II) catalysts with labile ligands (e.g., (tBuCN)₅Ru(H₂O)₂) enhance reactivity at sterically encumbered sites by reducing the kinetic barrier to oxidative addition [1]. Additionally, sequential halogenation/silylation approaches leverage the smaller size of halogens (e.g., Br or I) as temporary placeholders, which are later replaced via Kumada or Negishi couplings with TMS-alkynyl reagents.
Solvent polarity and coordination ability critically influence reaction efficiency. Polar aprotic solvents (e.g., NMP or DMF) enhance the solubility of organometallic intermediates and stabilize anionic species during silyl anion addition. Conversely, low-polarity solvents (e.g., toluene or THF) benefit reactions involving sensitive organometallic reagents by minimizing protonolysis. For copper-mediated couplings, ethereal solvents (THF/dioxane) improve catalyst turnover by coordinating Cu(I) species, while additives like NaI in THF mitigate unwanted meta-substitution by enhancing electrophile solubility [1] [7].
Table 1: Solvent Effects on Ortho-Functionalization Yield
Solvent System | Reaction Type | Yield (%) | Byproduct Formation |
---|---|---|---|
THF/NaI | Ru-catalyzed silylmethylation | 93% | <5% meta-isomer |
NMP | Pd-catalyzed ethynylation | 78% | 15% homocoupling |
Toluene | Grignard addition | 65% | 20% protodesilylation |
DMF | CuI-mediated coupling | 85% | 10% over-substitution |
Ruthenium catalysis excels in regioselective ortho-silylation of methoxyarenes. The precatalyst RuAqua ((tBuCN)₅Ru(H₂O)₂) enables C–H activation at 80°C with (bromomethyl)trimethylsilane, achieving >90% yield by generating electrophilic Ru(III) intermediates. Iridium complexes (e.g., [Ir(OMe)(cod)]₂) paired with phenanthroline ligands facilitate dehydrogenative silylation using hydrosilanes, though competing protodesilylation can occur. Palladium systems (Pd(OAc)₂/XPhos) are optimal for aryl halide precursors, enabling TMS installation via cross-coupling with (trimethylsilyl)boronic acids under Suzuki conditions [1] [7].
Copper(I) iodide in DMF enables one-pot dual functionalization of 4‑methoxy-1,2‑dihalobenzenes. The Castro–Stephens coupling with (trimethylsilyl)acetylene proceeds via copper acetylide formation, affording TMS-ethynyl derivatives in 85% yield. For bis-silylation, sequential addition of TMS-acetylene and chlorotrimethylsilane under Glaser conditions (CuCl/O₂) furnishes the bis-TMS product. Critical to success is the use of diamine ligands (e.g., TMEDA) to suppress Glaser homocoupling [6] [8].
1,2-Dibromobenzene is superior to dichloro analogs in ortho-functionalization due to its enhanced oxidative addition kinetics (Br > Cl in Pd(0) insertion). Pd-catalyzed silylation of 4‑methoxy-1,2‑dibromobenzene with (TMS)₂SiH₂ achieves 92% yield at 60°C, whereas the dichloro analog requires 120°C for <70% conversion. However, dibromides are prone to competitive benzyne formation under strong bases, necessitating controlled addition rates. Halogen exchange (Br/Li exchange followed by ClSiMe₃) offers a workaround for dichloro substrates but introduces additional steps [2] [8].
Peterson olefination between 2‑methoxy-5-(trimethylsilyl)benzaldehyde and (TMS)CH₂MgBr provides stereoselective access to vinyl-TMS derivatives. The β-hydroxysilane intermediate undergoes syn-elimination under basic conditions (KOH/EtOH) to afford the target in 75% yield. In contrast, Grignard approaches (e.g., (Me₃Si)MgBr addition to ketones) suffer from low yields (<50%) due to steric inhibition and enolization. Silicon’s α‑anion stabilization enables higher nucleophilicity in Peterson reagents, though stringent anhydrous conditions are essential to prevent hydrolysis [6] [7].
Table 2: Precursor Route Performance Metrics
Precursor | Method | Yield (%) | Key Limitation |
---|---|---|---|
1,2-Dibromobenzene | CuI/TMEDA coupling | 88% | Benzyne side products |
1,2-Dichlorobenzene | Pd/XPhos silylation | 68% | High temperature required |
Aldehyde derivative | Peterson olefination | 75% | Anhydrous conditions critical |
Ketone derivative | Grignard addition | 48% | Enolization dominates |
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